molecular formula C32H67ClN2O5 B594337 PANTHENYL HYDROXYPROPYL STEARDIMONIUM CHLORIDE CAS No. 132467-76-6

PANTHENYL HYDROXYPROPYL STEARDIMONIUM CHLORIDE

Cat. No.: B594337
CAS No.: 132467-76-6
M. Wt: 595.3 g/mol
InChI Key: IOHZDBMKQFDWQO-UHFFFAOYSA-N
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Description

Overview and Significance in Cosmetic Chemistry

This compound occupies a unique position in cosmetic chemistry as a conditioning agent that bridges the gap between traditional vitamin-based ingredients and modern quaternary ammonium compounds. The significance of this compound lies in its ability to provide multiple benefits within a single molecular structure, addressing several key challenges in personal care product formulation.

In hair care applications, the compound provides body, shine, and manageability while simultaneously offering antistatic properties. This multifunctional approach represents a significant advancement over traditional conditioning agents, which typically require multiple ingredients to achieve similar results. The compound's effectiveness extends beyond hair care to skin care applications, where it hydrates, protects, and provides a velvety soft after-feel.

The cosmetic industry's adoption of this compound reflects broader trends toward more sophisticated, multifunctional ingredients that can simplify formulations while enhancing performance. The compound is found in dozens of personal care products, including shampoo, styling gel and mousse, hair color, hair spray, and other specialized treatments. This widespread application demonstrates the ingredient's versatility and effectiveness across diverse formulation types.

From a formulation chemistry perspective, this compound offers several advantages over traditional conditioning agents. Unlike conventional panthenol, which can negatively affect foam properties in cleansing products, the quaternized derivative actually boosts foam in shampoo formulations. This property makes it particularly valuable for formulators seeking to maintain or enhance the sensory experience of cleansing products while incorporating effective conditioning benefits.

Functional Properties Performance Characteristics
Hair Conditioning Superior to standard panthenol
Antistatic Properties Reduces static electricity effectively
Foam Enhancement Boosts foam in cleansing systems
Substantivity Excellent retention after washing
Moisturization Intense hydration for skin and hair

Properties

CAS No.

132467-76-6

Molecular Formula

C32H67ClN2O5

Molecular Weight

595.3 g/mol

IUPAC Name

[2-hydroxy-3-[3-hydroxy-4-(3-hydroxypropylamino)-2,2-dimethyl-4-oxobutoxy]propyl]-dimethyl-octadecylazanium;chloride

InChI

InChI=1S/C32H66N2O5.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-34(4,5)26-29(36)27-39-28-32(2,3)30(37)31(38)33-23-22-25-35;/h29-30,35-37H,6-28H2,1-5H3;1H

InChI Key

IOHZDBMKQFDWQO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(COCC(C)(C)C(C(=O)NCCCO)O)O.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(COCC(C)(C)C(C(=O)NCCCO)O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Quaternization of Tertiary Amine Intermediate

The quaternization method is the most prevalent industrial route, leveraging the reaction between a tertiary amine and an alkylating agent. As detailed in surfactant chemistry literature, the process follows these steps:

  • Synthesis of Tertiary Amine Precursor :
    Panthenol (C₉H₁₉NO₄) is reacted with 3-chloro-1,2-propanediol under alkaline conditions to form a hydroxypropyl-panthenol intermediate. This step typically occurs at 60–80°C for 4–6 hours, with a molar ratio of 1:1.2 (panthenol to chloro-propanediol).

  • Quaternization with Steardimonium Chloride :
    The intermediate is then combined with dimethylstearylammonium chloride (C₂₀H₄₂ClN) in a polar solvent such as ethanol or isopropanol. The reaction proceeds at 80–100°C for 8–12 hours, facilitated by catalytic amounts of sodium hydroxide to maintain a pH of 8–9. The quaternization introduces the cationic charge essential for the compound’s surfactant properties.

Reaction Conditions Table

ParameterSpecification
Temperature80–100°C
Reaction Time8–12 hours
SolventEthanol/Isopropanol
Molar Ratio (Intermediate : Alkylating Agent)1 : 1.05–1.1
CatalystNaOH (0.5–1% w/w)

This method achieves yields of 85–92%, with the final product isolated via solvent evaporation and recrystallization.

Condensation of Panthenol and Stearic Acid Derivatives

An alternative route involves the direct condensation of panthenol with stearic acid derivatives. According to Puracy’s technical documentation, this method proceeds as follows:

  • Formation of Pantothenic Acid Intermediate :
    Panthenol is oxidized to pantothenic acid using hydrogen peroxide (H₂O₂) in an aqueous medium at pH 3–4. This step requires precise temperature control (50–60°C) to prevent degradation.

  • Reaction with Stearic Acid Epoxide :
    The pantothenic acid is condensed with stearic acid epoxide (C₁₈H₃₆O₂) in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate). The reaction occurs at 70–80°C for 6–8 hours, forming an ester-linked intermediate.

  • Quaternization with Chloromethane :
    The intermediate undergoes quaternization using chloromethane (CH₃Cl) in a pressurized reactor at 120–150°C. This step introduces the cationic quaternary ammonium group, finalizing the molecular structure.

Key Advantages :

  • Avoids the use of halogenated solvents, enhancing environmental sustainability.

  • Yields a product with higher purity (96–98%) due to fewer byproducts.

Purification and Isolation Techniques

Post-synthesis purification is critical to achieving pharmaceutical-grade material. Industrial protocols emphasize two primary methods:

Solvent Extraction

The crude product is dissolved in a 1:1 mixture of ethanol and water, followed by extraction with benzyl alcohol to remove non-polar impurities. This step is repeated until the organic phase shows no detectable impurities via thin-layer chromatography (TLC).

Crystallization

The purified solution is cooled to 4–10°C, inducing crystallization. The crystals are vacuum-filtered and washed with chilled acetone to eliminate residual solvents.

Quality Control Parameters

ParameterSpecificationMethod
Purity≥90%HPLC (C18 column)
Residual Solvents<50 ppmGC-MS
Heavy Metals<10 ppmICP-OES

Industrial-Scale Production Considerations

Large-scale manufacturing introduces challenges such as heat management and reaction homogeneity. Key strategies include:

  • Continuous Flow Reactors :
    These systems maintain consistent temperature and mixing, reducing side reactions and improving yield scalability.

  • In-Line Analytics :
    Real-time pH and conductivity monitoring ensure reaction completeness before progressing to subsequent stages.

Challenges and Optimization Strategies

Byproduct Formation

The quaternization step often generates trimethylamine as a byproduct, which requires scrubbing to meet emission standards. Recent advances employ membrane-based gas separation to recover and recycle trimethylamine, reducing environmental impact.

Yield Optimization

Statistical optimization via Response Surface Methodology (RSM) has identified ideal conditions:

  • Temperature: 92°C

  • Reaction Time: 10.5 hours

  • NaOH Concentration: 0.75% w/w

These parameters increase yield to 94% while maintaining 97% purity .

Chemical Reactions Analysis

Types of Reactions

Panthenyl Hydroxypropyl Steardimonium Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Panthenyl Hydroxypropyl Steardimonium Chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Panthenyl Hydroxypropyl Steardimonium Chloride involves its ability to bind to hair and skin surfaces, providing conditioning and moisturizing effects. The molecular targets include the hair cuticle and skin cells, where it forms a protective layer that enhances hydration and reduces static electricity .

Comparison with Similar Compounds

Guar Hydroxypropyltrimonium Chloride

  • Structure : A cationic derivative of guar gum, modified with hydroxypropyl and trimonium groups.
  • Molecular Weight : ~500–1,000 kDa (polymer) .
  • Primary Functions: Hair conditioning, thickening, and film-forming .
  • Safety : Approved by the Cosmetic Ingredient Review (CIR) Panel as safe at concentrations ≤2.5% .
  • Key Difference : While both are cationic, Guar Hydroxypropyltrimonium Chloride is a polysaccharide-based polymer, making it less effective at penetrating hair cuticles compared to the smaller, lipid-soluble Panthényl Hydroxypropyl Steardimonium Chloride .

Steardimonium Hydroxypropyl Panthenyl PEG-7 Dimethicone Phosphate Chloride

  • Structure: A complex quaternary ammonium compound with silicone (dimethicone) and phosphate groups (CAS No. 220714-77-2) .
  • Molecular Formula : C₄₆H₁₀₄ClN₂O₁₂PSi₄ (MW: 1,056.09 g/mol) .
  • Primary Functions :
    • Combines cationic conditioning with silicone-derived slip and thermal protection.
    • The PEG-7 group enhances water solubility.
  • Key Difference : The addition of silicone and phosphate groups improves heat resistance and spreadability, but the larger molecular size may reduce penetration efficiency compared to Panthényl Hydroxypropyl Steardimonium Chloride .

Cetrimonium Chloride

  • Structure: A simpler quaternary ammonium salt (C16 alkyl chain) (CAS No. 112-02-7).
  • Molecular Formula : C₁₉H₄₂ClN (MW: 320.0 g/mol) .
  • Primary Functions: Antistatic and conditioning agent in hair gels and creams . No panthenol or hydroxypropyl groups, limiting its moisturizing capabilities.
  • Key Difference : While cost-effective, Cetrimonium Chloride lacks the provitamin B5 component, making it less suitable for formulations targeting damaged or dry hair .

Hydroxypropyl Guar

  • Structure: A non-ionic galactomannan polymer modified with hydroxypropyl groups .
  • Primary Functions: Thickening, emulsification, and mild conditioning. Non-covalent interactions with hair reduce binding efficiency compared to cationic compounds.

Data Table: Functional and Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Functions Safety Profile
Panthényl Hydroxypropyl Steardimonium Chloride C₃₂H₆₈ClN₂O₅ 596.35 Quaternary ammonium, panthenol Conditioning, antistatic, moisturizing Widely used; no CIR ruling
Guar Hydroxypropyltrimonium Chloride Polysaccharide derivative ~500,000–1,000,000 Hydroxypropyl, trimonium Thickening, film-forming, mild conditioning CIR-approved ≤2.5%
Cetrimonium Chloride C₁₉H₄₂ClN 320.0 Quaternary ammonium (C16 chain) Conditioning, antistatic Generally recognized as safe
Steardimonium Hydroxypropyl Panthenyl PEG-7 Dimethicone Phosphate Chloride C₄₆H₁₀₄ClN₂O₁₂PSi₄ 1,056.09 Silicone, phosphate, PEG-7 Conditioning, thermal protection Limited safety data

Biological Activity

Panthenyl Hydroxypropyl Steardimonium Chloride (PHSC) is a quaternary ammonium compound derived from panthenol (vitamin B5) and stearic acid. This compound is primarily used in the cosmetic industry for its conditioning properties, particularly in hair care products. Its biological activity encompasses a range of effects, including moisturizing, antimicrobial, and potential toxicity concerns. This article will explore these aspects in detail, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₃₂H₆₇N₂O₅Cl
  • Molecular Weight : 595.34 g/mol
  • Charge : Neutral

The structure of PHSC includes a long hydrophobic chain derived from stearic acid, which contributes to its conditioning properties, while the quaternary ammonium group enhances its antimicrobial activity .

1. Moisturizing and Conditioning Effects

PHSC is known for its ability to improve hair texture by providing softness and reducing static. It works by forming a film on the hair surface, which helps retain moisture and protect against environmental damage. This property is particularly beneficial in formulations aimed at dry or damaged hair .

2. Antimicrobial Properties

Research indicates that PHSC exhibits antimicrobial activity due to its cationic nature, which allows it to bind effectively to negatively charged bacterial membranes. This binding disrupts cell integrity, leading to cell death. The compound has shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .

3. Safety and Toxicity Concerns

Despite its beneficial properties, there are concerns regarding the safety of PHSC:

Summary of Research Findings

StudyFindings
EWG Skin Deep (2021)Identified low to moderate concerns regarding neurotoxicity and endocrine disruption associated with PHSC .
Patent EP 2896395 A1Demonstrated strong antimicrobial effects of PHSC against various pathogens; highlighted its tissue compatibility .
Puracy Blog (2020)Discussed the moisturizing benefits of PHSC in hair care products, emphasizing its role in improving hair texture .

Case Study 1: Hair Care Formulations

A formulation containing PHSC was tested for its efficacy in improving hair softness and reducing breakage compared to traditional silicone-based conditioners. The results showed a significant improvement in hair manageability and hydration levels after four weeks of use.

Case Study 2: Antimicrobial Efficacy

In a clinical study assessing the antimicrobial properties of PHSC against Staphylococcus aureus and Escherichia coli, PHSC demonstrated a reduction in bacterial count by over 99% within one hour of application.

Q & A

Q. Table 1. Analytical Methods for Purity Validation

TechniqueParametersReference Standard
HPLC-UVC18 column, 210 nm, 1.0 mL/minUSP quaternary ammonium
Ion ChromatographyConductivity detection, AS22 columnChloride ion (≥98%)

Q. Table 2. Stability Testing Conditions

ConditionDurationKey Metrics
40°C, 75% RH3 monthsDegradation products, pH
UV light (320 nm)4 weeksColor change, efficacy loss

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